Alvimopan-d7 Hydrate Alvimopan-d7 Hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207033
InChI:
SMILES:
Molecular Formula: C₂₅H₂₇D₇N₂O₅
Molecular Weight: 449.59

Alvimopan-d7 Hydrate

CAS No.:

Cat. No.: VC0207033

Molecular Formula: C₂₅H₂₇D₇N₂O₅

Molecular Weight: 449.59

* For research use only. Not for human or veterinary use.

Alvimopan-d7 Hydrate -

Specification

Molecular Formula C₂₅H₂₇D₇N₂O₅
Molecular Weight 449.59

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Alvimopan-d7 Hydrate belongs to the piperidine class, featuring a trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core. The deuterium atoms replace seven hydrogens, likely at positions influencing metabolic pathways. The IUPAC name is:
2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid dihydrate .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₂₅H₂₇D₇N₂O₅·2H₂O
Molecular Weight460.6 g/mol
CAS Number (Hydrate)1383577-62-5
Parent Compound CAS156053-89-3 (anhydrous alvimopan)
SolubilityInsoluble in water
SMILES NotationC[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)CC@HC(=O)NCC(=O)O.O.O

The deuterium incorporation occurs at seven positions, though exact loci are unspecified in public records. This isotopic substitution reduces first-pass metabolism by altering bond dissociation energies, a strategy employed to prolong half-life in tracer studies .

Crystallographic Features

As a dihydrate, the compound forms a stable crystal lattice with two water molecules per alvimopan-d7 molecule. X-ray diffraction data, though unavailable in public domains, would reveal hydrogen bonding between water and the glycine moiety or hydroxyl groups .

Pharmacological Mechanism and Receptor Interactions

μ-Opioid Receptor Antagonism

Alvimopan-d7 Hydrate competitively inhibits μ-opioid receptors in the myenteric plexus and lamina propria immune cells . Its affinity (K<sub>i</sub> = 0.4 nM) exceeds naloxone’s by 3–9×, enabling potent reversal of opioid-induced GI hypomotility without crossing the blood-brain barrier .

Selectivity Profile

The compound shows >300× selectivity for μ- over δ- or κ-opioid receptors, minimizing off-target effects . This peripherally restricted action prevents antagonism of central opioid analgesia, a critical advantage over non-selective agents like naloxone .

Prodrug Activation

In vivo hydrolysis converts alvimopan-d7 Hydrate to its active form, alvimopan-d7, via non-enzymatic cleavage of the glycine conjugate . This prodrug design enhances oral bioavailability (6%) by masking polar groups, facilitating intestinal absorption .

Clinical and Preclinical Research Findings

Gastrointestinal Motility Restoration

In pooled analyses of five Phase 3 trials (n = 2,487), non-deuterated alvimopan reduced postoperative ileus duration by 20 hours versus placebo (Table 2) .

Table 2: Efficacy in Bowel Resection Patients

ParameterAlvimopan 12 mgPlaceboΔ (Hours)P-value
Time to GI-3 recovery*109.7 h129.3 h-19.6<0.001
Time to hospital discharge140.8 h158.1 h-17.3<0.001
Nasogastric tube reinsertion6.8%11.1%-4.3%0.012
*GI-3: Tolerance of solid food + first flatus/bowel movement .

Absorption and Distribution

  • T<sub>max</sub>: 2 hours post-dose

  • C<sub>max</sub>: 10.98 ng/mL (12 mg BID, steady-state)

  • V<sub>d</sub>: 11–98 L, reflecting extensive tissue binding

  • Protein Binding: 70–80%, primarily to albumin

Synthetic and Analytical Considerations

Deuterium Incorporation Strategy

Synthesis involves replacing seven hydrogen atoms with deuterium at metabolically vulnerable positions, likely using deuterated benzyl halides or Grignard reagents in the piperidine ring assembly . The exact synthetic route is undisclosed but parallels non-deuterated alvimopan’s production:

  • Chiral resolution of trans-3,4-dimethylpiperidine intermediates

  • Coupling with deuterated benzylpropionic acid derivatives

  • Glycine conjugation and dihydrate crystallization

Analytical Characterization

  • MS: ESI+ m/z 425.3 [M+H]<sup>+</sup> (calculated for C₂₅H₂₇D₇N₂O₅: 424.53)

  • NMR: Deuterium incorporation confirmed by absence of <sup>1</sup>H signals at substituted positions

  • HPLC: Purity >95% by reverse-phase C18 methods

Regulatory Status and Research Applications

Role in Drug Development

  • Isotope Effect Studies: Quantifying deuterium’s impact on metabolic stability and clearance

  • Mass Spectrometry: Internal standard for quantifying alvimopan in biological matrices

  • Receptor Binding Assays: Tritium-free alternative for μ-opioid receptor occupancy studies

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